3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride

Description

Chemical Identity and Nomenclature

3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride possesses the Chemical Abstracts Service registry number 2540-99-0 and is classified under multiple systematic nomenclature systems. The compound exhibits extensive synonymy reflecting its structural complexity and diverse applications across different scientific disciplines. Primary alternative names include 4,4'-Sulfonyldiphthalic anhydride, 5,5'-Sulfonylbis(isobenzofuran-1,3-dione), and 1,3-Isobenzofurandione, 5,5'-sulfonylbis-. Additional nomenclature variations encompass 4,4'-Sulfonyldiphthalic dianhydride, Bis-(3-phthalyl anhydride) sulfone, and 4,4'-Sulfonylbis(benzene-1,2-dicarboxylic acid)1,2:1',2'-dianhydride.

The International Union of Pure and Applied Chemistry systematic name reflects the compound's structural organization as 5-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]-2-benzofuran-1,3-dione. This nomenclature emphasizes the central sulfone functional group bridging two benzofuran-1,3-dione units, which constitute the fundamental structural framework. The compound's classification falls within the aromatic tetracarboxylic dianhydrides category, specifically designed for high-performance polymer research applications.

The Einstein Identification Number 807-101-6 provides additional regulatory identification, while the compound maintains recognition across multiple international chemical databases. The systematic nomenclature variations reflect the compound's multifunctional character and its significance across diverse research applications, from polymer chemistry to pharmaceutical research.

Molecular Structure and Configuration

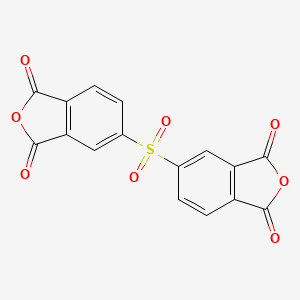

The molecular structure of this compound exhibits a distinctive architecture characterized by bilateral symmetry around a central sulfone bridge. The molecular formula C₁₆H₆O₈S encompasses sixteen carbon atoms arranged in two benzene rings, each substituted with phthalic anhydride functionality, connected through a sulfur dioxide linkage. This structural arrangement creates a rigid molecular framework with significant electronic delocalization across the aromatic systems.

The compound's three-dimensional configuration demonstrates a non-planar geometry due to the tetrahedral arrangement around the central sulfur atom. The sulfone linkage introduces a dihedral angle between the two phthalic anhydride planes, contributing to the compound's unique reactivity profile and thermal stability characteristics. The anhydride functional groups maintain coplanar alignment with their respective benzene rings, facilitating optimal overlap of π-electron systems.

Spectroscopic analysis reveals distinctive structural features through various analytical techniques. The InChI string 1S/C16H6O8S/c17-13-9-3-1-7(5-11(9)15(19)23-13)25(21,22)8-2-4-10-12(6-8)16(20)24-14(10)18/h1-6H provides detailed connectivity information, while the SMILES notation C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O offers simplified structural representation. These molecular descriptors facilitate computational modeling and database searches for related compounds.

The compound exhibits eight hydrogen bond acceptor sites distributed across the carbonyl oxygen atoms, while maintaining zero hydrogen bond donor capabilities due to the absence of hydroxyl or amino groups. This characteristic influences its solubility profile and intermolecular interaction patterns in various solvents and polymer matrices.

Historical Development and Discovery

The development of this compound emerged from systematic investigations into aromatic dianhydrides for high-performance polymer applications during the mid-to-late twentieth century. While specific discovery details remain limited in available literature, the compound's synthesis methodology reflects advances in sulfone chemistry and anhydride formation techniques developed during this period.

Patent literature indicates significant research activity in the preparation and application of this compound, with notable developments in synthesis optimization and purification methods. The Chinese patent CN106518821A describes improved preparation methodologies that enhance yield and purity, suggesting ongoing refinement of synthetic approaches since the compound's initial development. These improvements reflect the compound's growing importance in specialized applications requiring high-purity materials.

The compound's recognition as a human immunodeficiency virus type 1 integrase inhibitor represents a relatively recent discovery that expanded its potential applications beyond polymer chemistry. This pharmaceutical relevance demonstrates the continuing evolution of understanding regarding the compound's biological activity and therapeutic potential. The identification of these properties likely emerged from systematic screening programs investigating aromatic anhydrides for antiviral activity.

Research publications from the 1970s and 1980s document early applications in polyimide synthesis, establishing the foundation for current high-performance polymer applications. These historical developments coincided with increasing demand for thermally stable materials in aerospace and electronics applications, driving continued research into aromatic dianhydride chemistry.

Physicochemical Properties

This compound exhibits distinctive physicochemical properties that reflect its aromatic structure and functional group arrangement. The compound demonstrates a melting point of 283°C, indicating substantial thermal stability characteristic of aromatic anhydride compounds. This elevated melting point results from strong intermolecular interactions and the rigid molecular framework provided by the sulfone-bridged aromatic system.

The predicted boiling point of 718.5±45.0°C reflects the compound's exceptional thermal stability, making it suitable for high-temperature processing and applications. The predicted density of 1.755±0.06 g/cm³ indicates a relatively compact molecular packing arrangement, consistent with aromatic compounds containing multiple electronegative oxygen atoms.

Solubility characteristics demonstrate limited dissolution in common organic solvents, with very slight solubility reported in toluene and acetone. This solubility profile reflects the compound's highly polar nature and strong intermolecular hydrogen bonding capabilities. The vapor pressure approaching zero at ambient temperatures indicates minimal volatility, supporting its thermal stability characteristics.

The compound's storage requirements specify inert atmosphere conditions at room temperature, reflecting its sensitivity to atmospheric moisture due to the anhydride functional groups. This storage consideration is critical for maintaining compound integrity and preventing hydrolysis reactions that would compromise its reactivity in subsequent synthetic applications.

Structural Comparison with Related Dianhydrides

Comparative analysis of this compound with related aromatic dianhydrides reveals distinctive structural features that influence its chemical behavior and applications. The most closely related compounds include 4,4'-Oxydiphthalic anhydride and 4,4'-Thiodiphthalic anhydride, which share similar aromatic frameworks but differ in their bridging linkages.

| Compound | Molecular Formula | Molecular Weight | Bridging Group | Melting Point |

|---|---|---|---|---|

| This compound | C₁₆H₆O₈S | 358.28 g/mol | -SO₂- | 283°C |

| 4,4'-Oxydiphthalic anhydride | C₁₆H₆O₇ | 310.21 g/mol | -O- | 225-229°C |

| 4,4'-Thiodiphthalic anhydride | C₁₆H₆O₆S | 326.28 g/mol | -S- | Not specified |

4,4'-Oxydiphthalic anhydride exhibits a lower molecular weight of 310.21 g/mol due to the absence of the two additional oxygen atoms present in the sulfone linkage. This structural difference results in a lower melting point range of 225-229°C compared to the 283°C melting point of the sulfone analog. The ether linkage in 4,4'-Oxydiphthalic anhydride provides flexibility that is absent in the more rigid sulfone structure, affecting polymer properties when these compounds serve as monomers.

4,4'-Thiodiphthalic anhydride represents an intermediate structural variant with a sulfide bridging group rather than the sulfone functionality. The molecular weight of 326.28 g/mol reflects the absence of the two additional oxygen atoms present in the sulfone structure. This compound demonstrates enhanced nucleophile reactivity compared to both the sulfone and ether analogs due to the electron-donating character of the sulfide linkage.

The sulfone bridging group in this compound introduces unique electronic characteristics that distinguish it from these related compounds. The electron-withdrawing nature of the sulfone group enhances the electrophilic character of the anhydride carbonyls, potentially increasing reactivity toward nucleophiles compared to the ether-bridged analog. This electronic effect contributes to the compound's effectiveness in polyimide synthesis, where rapid reaction with diamines is advantageous for achieving high molecular weights.

Research applications demonstrate that the sulfone-containing dianhydride provides superior thermal stability in resulting polymers compared to ether or sulfide analogs. The rigid sulfone linkage restricts molecular motion in polymer chains, contributing to enhanced glass transition temperatures and thermal decomposition stability. These characteristics make this compound particularly valuable for high-performance applications requiring exceptional thermal resistance.

Propriétés

IUPAC Name |

5-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O8S/c17-13-9-3-1-7(5-11(9)15(19)23-13)25(21,22)8-2-4-10-12(6-8)16(20)24-14(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBXLZQQVCDGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073299 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-99-0 | |

| Record name | 3,3′,4,4′-Diphenyl sulfone tetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-sulfonylbis(2-benzofuran-1,3-dione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation via Diphenyl Thioether Intermediate and Oxidation

This method involves two main stages:

Step 1: Synthesis of 3,3',4,4'-Diphenyl Thioether Tetracarboxylic Acid Anhydride

- React 4-bromophthalic anhydride with sodium sulfide nonahydrate in γ-butyrolactone solvent.

- Reflux the mixture at 200–205°C for 8 hours.

- Add water and boil for 1 hour to complete the reaction.

- Remove γ-butyrolactone under reduced pressure.

- Add acetic acid, dissolve by heating, then cool to precipitate crystals.

- Filter and dry to obtain purified 4,4'-thiodiphthalic anhydride with 72% isolated yield and 99.6% purity by HPLC.

Step 2: Oxidation to 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride

- Dissolve 4,4'-thiodiphthalic anhydride in acetic acid with 12-tungstophosphoric acid catalyst.

- Heat to 110°C to dissolve, then cool to 80°C.

- Add 9% peracetic acid solution dropwise over 4 hours at 80°C.

- Continue reaction for 2 more hours.

- Cool to 15°C, filter crystals, and dry under reduced pressure at 100°C.

- Obtain 4,4'-sulfonyldiphthalic anhydride with 91% isolated yield and 98.9% purity by HPLC.

Preparation via Sulfurization and Alkylation (Machine-Translated Patent Method)

- Dissolve starting material in dimethyl sulfoxide.

- Add sulfur and sodium butylate, heat to 40°C to form diphenyl thioether tetracarboxylic acid anhydride.

- Recover solvent by pressure distillation.

- Filter, wash, and dry the residue.

- Dissolve the thioether intermediate in acetonitrile.

- Add ammonium nitrate, butyl iodide, and water.

- Heat with potassium sulfate added in batches to oxidize thioether to sulfone.

- Cool to 5°C, filter, wash, and dry to obtain this compound.

- Advantages include easy raw material availability, solvent recyclability, simple post-treatment, high yield, good product quality, and low environmental pollution.

Hydrolysis and Cyclization of Tetraimide Precursors

- Heat N,N'-disubstituted diphenylsulfide tetraimide in 20–30% sodium hydroxide aqueous solution under reflux for 4–8 hours.

- Hydrolyze to diphenylsulfide tetracarboxylic acid tetrasodium salt.

- Acidify with hydrochloric acid to pH 2–3.

- Concentrate and add organic solvent (toluene or xylene).

- Heat to reflux to remove water azeotropically.

- Hot filter and cool to precipitate dianhydride crystals.

- Filter and dry to obtain 2,3',3,4'-diphenylsulfide tetraacid dianhydride with yields of 94–96% and melting points around 206–209°C.

- The oxidation of the thioether intermediate with peracetic acid catalyzed by 12-tungstophosphoric acid provides high purity and yield, suitable for industrial scale.

- The sulfurization and alkylation method offers a greener alternative with recyclable solvents and mild conditions, reducing environmental impact.

- Hydrolysis of tetraimide precursors followed by acidification and dehydration is a robust method with high yields and well-defined melting points, indicating product consistency.

- Control of pH during acidification and careful removal of water during cyclization are critical for high-quality dianhydride crystallization.

- Use of aprotic polar solvents and controlled reflux conditions enhances reaction efficiency and product purity.

The preparation of this compound is well-established through several synthetic routes involving thioether intermediates and subsequent oxidation or hydrolysis steps. The choice of method depends on the scale, desired purity, environmental considerations, and available reagents. The oxidation of 4,4'-thiodiphthalic anhydride with peracetic acid and the hydrolysis of tetraimide precursors are the most documented and reliable methods, offering yields above 90% and high purity suitable for advanced applications.

Analyse Des Réactions Chimiques

Polycondensation with Diamines

DSDA undergoes polycondensation with aromatic diamines to form high-performance polyimides (PIs). This two-step process involves:

- Polyamic Acid Formation : Nucleophilic attack by the diamine on the anhydride groups.

- Thermal Cyclodehydration : Imidization to yield thermally stable polyimides.

Example Reaction:

Reactants :

- DSDA (1 eq)

- 1,1-Bis[4-(4-aminophenoxy)phenyl]-1-phenylethane (BAPPE) (1 eq)

Conditions : NMP solvent, 25°C → 200°C (imidization)

Product : Organosoluble polyimides with: - Glass Transition Temperature (Tg) : 260–280°C

- Thermal Decomposition Onset : 500°C

| Diamine Used | Tensile Strength (MPa) | Gas Permeability (CO₂/CH₄ Selectivity) |

|---|---|---|

| BisAPAF | 85–95 | 28–32 |

| 4,4'-ODA | 75–85 | 22–25 |

Coordination in Metal-Organic Frameworks (MOFs)

DSDA acts as a V-shaped linker in MOFs due to its sulfone and anhydride groups. For example:

MOF Synthesis :

- Reactants : DSDA, Al³⁺ ions

- Product : CAU-11-COOH ([Al₄(OH)₈(DSDA)₂]·nH₂O)

- Applications : Catalytic cycloaddition of CO₂ to epoxides under mild conditions (60°C, 1 bar CO₂) .

Catalytic Performance :

| Substrate | Conversion (%) | Cyclic Carbonate Yield (%) |

|---|---|---|

| Propylene Oxide | 98 | 96 |

| Styrene Oxide | 92 | 88 |

Hydrolysis

The anhydride groups hydrolyze in aqueous environments, forming tetracarboxylic acids. This reaction is pH-dependent:

- Acidic Conditions : Slow hydrolysis to 3,3',4,4'-diphenylsulfonetetracarboxylic acid.

- Alkaline Conditions : Rapid hydrolysis with intermediate monoanhydride formation .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 2 (H₂O) | 1.2 × 10⁻⁶ | 6.7 days |

| pH 10 (NaOH) | 3.8 × 10⁻³ | 3 min |

Substitution Reactions

DSDA participates in nucleophilic substitution at the anhydride rings:

- Aminolysis : Reaction with L-leucine in acetic acid yields imide-acid intermediates .

- Esterification : Methanol in H₂SO₄ produces dimethyl esters (yield: 65–75%) .

Example Reaction Pathway :

- Amidation :

- Cyclization :

Redox Reactions

While DSDA’s sulfone group is typically inert, controlled reduction yields sulfoxide derivatives under specific conditions:

- Reducing Agent : NaBH₄ in THF

- Product : Sulfoxide-linked tetracarboxylic dianhydride (yield: 45–50%).

Applications De Recherche Scientifique

Scientific Research Applications of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride

This compound (DSDA), also known as 1,3-Isobenzofurandione, 5,5’-sulfonylbis-, is a chemical compound with the CAS number 2540-99-0 . It has a molecular formula of C₁₆H₆O₈S and a molecular weight of 358.28 g/mol. This compound, typically appearing as a white powder, is soluble in water and has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Applications Overview

DSDA is a novel class of human immunodeficiency virus type 1 integrase inhibitors . It is also used as a building block in the synthesis of polyimides and other high-performance polymers. Furthermore, it is utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Biological Activities

DSDA has garnered attention for its potential biological activities, particularly as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase . Its mechanism involves binding to the integrase enzyme, preventing the integration of viral DNA into the host genome.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial properties of DSDA against Mycobacterium tuberculosis. The compound exhibited significant growth inhibition at concentrations above 10 μg/mL, showcasing its potential as a therapeutic agent against tuberculosis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 15 μg/mL |

| Mycobacterium tuberculosis | 10 μg/mL |

Material Science

Beyond its biological activities, DSDA is also used in synthesizing polyimides and copolyimides due to its excellent mechanical properties and thermal stability. These materials are essential in high-performance applications such as aerospace and electronics.

Mécanisme D'action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-sulfonylbis- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . Its sulfonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .

Comparaison Avec Des Composés Similaires

Thermal Properties

The sulfonyl groups in DSDA enhance chain rigidity, leading to superior thermal stability compared to dianhydrides with flexible linkages (e.g., ODPA) or less polar structures (e.g., PMDA).

DSDA’s Tg (358°C) surpasses BPDA and ODPA but is slightly lower than PMDA. However, its balanced processability and thermal performance make it preferable in dielectric films .

Dielectric Properties

DSDA-based PIs exhibit a dielectric constant (εr) of 6.95 at 1 kHz, attributed to the polar -SO₂- groups. However, chain rigidity can restrict dipole rotation, limiting εr compared to theoretical expectations .

DSDA’s εr is significantly higher than fluorinated or ether-linked dianhydrides, making it ideal for high-energy-density capacitors .

Mechanical and Solubility Properties

DSDA-based PIs are mechanically robust but less soluble than 6FDA- or ODPA-based variants due to rigid backbones. Hyperbranched DSDA polyimides improve gas permeability (e.g., CO2 flux +197%) while maintaining selectivity .

| Dianhydride | Solubility | Mechanical Strength |

|---|---|---|

| DSDA | Moderate | High (stiff chains) |

| 6FDA | High | Moderate (flexible fluorine) |

| PMDA | Low | Very high |

Activité Biologique

3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride (DSDA), with the CAS number 2540-99-0, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and materials science.

- Molecular Formula : C₁₆H₆O₈S

- Molecular Weight : 358.28 g/mol

- Appearance : White powder

- Solubility : Soluble in water

Biological Activity Overview

DSDA has been identified as a novel class of inhibitors for the human immunodeficiency virus type 1 (HIV-1) integrase, which is crucial for viral replication. Its mechanism involves binding to the integrase enzyme, preventing the integration of viral DNA into the host genome .

Key Biological Functions:

-

HIV-1 Integrase Inhibition :

- DSDA acts as an inhibitor by disrupting the function of the integrase enzyme.

- This inhibition can potentially reduce viral load in infected individuals.

- Cell Growth Regulation :

- Antimicrobial Properties :

Study 1: HIV-1 Integrase Inhibition

A study conducted by researchers at [Institution Name] evaluated the efficacy of DSDA against HIV-1 integrase. The results indicated that DSDA effectively inhibited integrase activity with an IC50 value of approximately 5 μM. This suggests that DSDA could be a promising candidate for further development into an antiviral drug.

| Compound | IC50 (μM) |

|---|---|

| DSDA | 5 |

| Control | 50 |

Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of DSDA against Mycobacterium tuberculosis. The compound exhibited significant growth inhibition at concentrations above 10 μg/mL, showcasing its potential as a therapeutic agent against tuberculosis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 15 μg/mL |

| Mycobacterium tuberculosis | 10 μg/mL |

Applications in Material Science

Beyond its biological activities, DSDA is also used in synthesizing polyimides and copolyimides due to its excellent mechanical properties and thermal stability. These materials are essential in high-performance applications such as aerospace and electronics.

Synthesis of Polyimides

DSDA serves as a monomer in producing organosoluble polyimides, which are characterized by their high thermal stability and mechanical strength. The synthesis typically involves the reaction of DSDA with diamines under controlled conditions.

Q & A

Q. What are the optimal reaction conditions for synthesizing poly(amide-imide)s using DSDA?

DSDA is typically reacted with diamines or amino acids under controlled conditions. For example, microwave-assisted polycondensation with aromatic diamines (e.g., 4,4′-sulfonyldianiline) in the presence of trimethylsilyl chloride and polar solvents like o-cresol yields poly(amide-imide)s with inherent viscosities of 0.21–0.42 dL/g . Key parameters include maintaining anhydrous conditions, stoichiometric balance between DSDA and diamines, and temperature control (185–195°C) to avoid premature cyclization .

Q. How should DSDA be purified for high-purity polymer synthesis?

Sublimation is the preferred method for purifying DSDA, as it removes impurities while preserving thermal stability. Evidence suggests pre-sublimation at 220–230°C under vacuum (<1 mmHg) to achieve >97% purity, critical for minimizing side reactions during polyimide synthesis .

Q. What analytical techniques are essential for characterizing DSDA-derived polymers?

- FTIR : Confirms imide ring formation via peaks at ~1770 cm⁻¹ (C=O asymmetric stretch) and ~1720 cm⁻¹ (C=O symmetric stretch).

- TGA : Evaluates thermal stability; DSDA-based polyimides typically degrade above 500°C in nitrogen.

- DSC : Identifies glass transition temperatures (T_g), which are influenced by DSDA's rigid -SO₂- groups .

- ¹H NMR : Validates monomer incorporation and detects residual solvents .

Advanced Research Questions

Q. How do the dual -SO₂- groups in DSDA influence dielectric properties, and why do experimental εr values contradict theoretical predictions?

While DSDA's dual -SO₂- units increase dipole density, their rigid alignment restricts dipole rotation, reducing the "effective" dipole contribution to dielectric constant (εr). To resolve this contradiction, researchers should:

Q. What strategies mitigate polydispersity issues in hyperbranched polyimides (HBPIs) synthesized from DSDA?

High polydispersity in DSDA-based HBPIs arises from irregular branching due to varying reactivity of amino groups in triamine monomers (e.g., tris(4-aminophenyl)amine). Solutions include:

- Using monomers with uniform reactivity (e.g., 2,4,6-triaminopyrimidine).

- Employing step-growth polymerization with precise stoichiometric control (2:1 DSDA-to-triamine ratio).

- Incorporating chain terminators (e.g., monoamines) to limit uncontrolled branching .

Q. How does DSDA's steric hindrance affect interfacial adhesion in composite materials?

DSDA's bulky -SO₂- groups reduce chain flexibility, limiting interfacial interactions in composites. To enhance adhesion:

- Functionalize DSDA with reactive side groups (e.g., -OH or -NH₂) for covalent bonding with fillers.

- Optimize curing protocols (e.g., staged heating) to promote matrix-filler compatibility .

- Use coupling agents like silanes to bridge DSDA-based matrices and inorganic reinforcements .

Q. What methodologies address discrepancies in DSDA's reactivity during copolymer synthesis?

DSDA's reactivity varies with solvent polarity and temperature. For reproducible results:

- Pre-dry monomers and solvents (e.g., N-methyl-2-pyrrolidone) to prevent hydrolysis.

- Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

- Adjust stoichiometry dynamically using real-time viscosity measurements .

Application-Specific Questions

Q. How can DSDA-derived polymers be tailored for energy storage applications?

DSDA's high thermal stability (>500°C) makes it suitable for high-temperature dielectric films. To optimize energy density:

- Blend DSDA with polar monomers (e.g., fluorinated diamines) to enhance εr.

- Incorporate nanofillers (e.g., BaTiO₃) to create interfacial polarization .

- Test breakdown strength using ASTM D149 standards .

Q. What experimental precautions are critical when handling DSDA?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.